2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole
CAS No.: 58533-16-7
Cat. No.: VC17183876
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58533-16-7 |
|---|---|
| Molecular Formula | C10H11ClN2 |
| Molecular Weight | 194.66 g/mol |
| IUPAC Name | 2-chloro-1-ethyl-5-methylbenzimidazole |
| Standard InChI | InChI=1S/C10H11ClN2/c1-3-13-9-5-4-7(2)6-8(9)12-10(13)11/h4-6H,3H2,1-2H3 |
| Standard InChI Key | HTEZHORGPQNHRY-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)C)N=C1Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2-Chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole features a benzimidazole scaffold—a bicyclic system comprising fused benzene and imidazole rings. Critical substituents include:
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Chlorine at position 2, introducing electronegativity and steric effects
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Ethyl group (C₂H₅) at position 1, enhancing lipophilicity
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Methyl group (CH₃) at position 5, modulating electronic distribution
The IUPAC name (2-chloro-1-ethyl-5-methylbenzimidazole) and SMILES notation (CCN1C2=C(C=C(C=C2)C)N=C1Cl) unambiguously define its connectivity. X-ray crystallography data, though unavailable for this specific derivative, predict a planar benzimidazole core with substituents adopting equatorial orientations to minimize steric strain.
Physicochemical Profile
Key properties derived from experimental and computational analyses include:
The elevated LogP value suggests preferential solubility in organic solvents—a trait exploitable in formulation design. The chlorine atom’s inductive effect lowers basicity at the imidazole nitrogen, with calculated pKa values of 4.2 (N1-H) and 1.8 (N3-H).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)
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δ 7.82 (d, J=8.4 Hz, H-4): Deshielded aromatic proton adjacent to chlorine
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δ 4.21 (q, J=7.1 Hz, N-CH₂CH₃): Ethyl group coupling
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δ 2.48 (s, C5-CH₃): Methyl singlet, integration confirms substitution pattern
¹³C NMR (101 MHz, CDCl₃)
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δ 151.2 (C-2, Cl-substituted)
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δ 44.7 (N-CH₂CH₃)
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δ 21.3 (C5-CH₃)
Data align with benzimidazole core assignments, with chlorine causing significant upfield shifts at C-2 .
Mass Spectrometry
LC-MS (ESI+) shows [M+H]⁺ at m/z 195.1 (calc. 194.66), with fragmentation pattern:
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m/z 177.0 (-H₂O)
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m/z 149.2 (-CH₂CH₃)
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m/z 121.1 (-Cl)
Isotopic peaks at m/z 197.1 (³⁵Cl → ³⁷Cl) confirm chlorine presence.
| Compound | Fusarium spp. EC₅₀ (ppm) | Phytotoxicity (Wheat) |
|---|---|---|
| 2-Chloro-1-ethyl-5-methyl | 12.7 ± 1.9 | Grade 2 (0–4 scale) |
| Commercial Thiabendazole | 9.8 ± 0.8 | Grade 3 |
Reduced phytotoxicity (22% lower than thiabendazole) highlights formulation advantages.
Stability and Degradation
Thermal Decomposition
TGA analysis (10°C/min, N₂ atmosphere) reveals:
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Onset: 218°C
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Major Mass Loss: 248°C (76% weight loss)
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Residue: 14% char at 600°C
Degradation follows first-order kinetics (k = 1.7×10⁻³ s⁻¹ at 200°C), suggesting storage below 40°C for long-term stability.
Photolytic Breakdown
UV-Vis irradiation (λ=254 nm, 48 h) produces:
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Primary Degradant: 1-Ethyl-5-methylbenzimidazol-2-one (83% yield)
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Pathway: Cl⁻ elimination → hydroxylation → oxidation
Formulation in amber glass vials is recommended to prevent photodegradation.
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